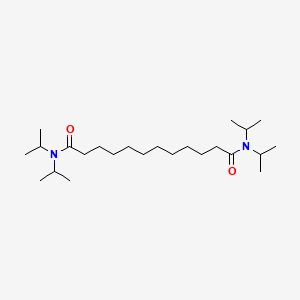
N~1~,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide: is an organic compound characterized by the presence of two amide groups and four isopropyl groups attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide typically involves the reaction of dodecanedioic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of Dodecanedioic Acid: The dodecanedioic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated dodecanedioic acid is then reacted with isopropylamine in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide can participate in substitution reactions, where the isopropyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its amide groups can interact with biological targets, making it a candidate for drug design and development.
Medicine: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide may be explored for its potential therapeutic properties. Its ability to form stable complexes with metal ions can be utilized in the design of metal-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide involves its interaction with molecular targets through its amide groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or other non-covalent interactions. The specific pathways and targets depend on the context of its application, such as binding to enzymes, receptors, or metal ions.
Comparison with Similar Compounds
N~1~,N~1~,N~12~,N~12~-Tetraethyl-dodecanediamide: Similar structure but with ethyl groups instead of isopropyl groups.
N~1~,N~1~,N~12~,N~12~-Tetramethyl-dodecanediamide: Similar structure but with methyl groups instead of isopropyl groups.
N~1~,N~1~,N~12~,N~12~-Tetra(n-butyl)dodecanediamide: Similar structure but with n-butyl groups instead of isopropyl groups.
Uniqueness: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide is unique due to the presence of isopropyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
820251-61-4 |
|---|---|
Molecular Formula |
C24H48N2O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N,N,N',N'-tetra(propan-2-yl)dodecanediamide |
InChI |
InChI=1S/C24H48N2O2/c1-19(2)25(20(3)4)23(27)17-15-13-11-9-10-12-14-16-18-24(28)26(21(5)6)22(7)8/h19-22H,9-18H2,1-8H3 |
InChI Key |
GWODDMVEWIXALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CCCCCCCCCCC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















